![molecular formula C15H12F3IO5S B14112256 3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a hypervalent iodine compound known for its unique chemical properties and versatility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high electrophilicity and stability. These properties make them valuable reagents in various chemical reactions and applications.
Preparation Methods
The synthesis of 3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate typically involves the anodic oxidation of iodobiaryls in a mixture of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) without the need for added electrolyte salts . This method is efficient and environmentally friendly, as it avoids the use of chemical oxidants and generates minimal waste. The reaction can
Properties
Molecular Formula |
C15H12F3IO5S |
|---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
5,11-dimethoxy-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H12IO2.CHF3O3S/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9;2-1(3,4)8(5,6)7/h3-8H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WRHYULCIDRLJMH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C([I+]2)C=C(C=C3)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


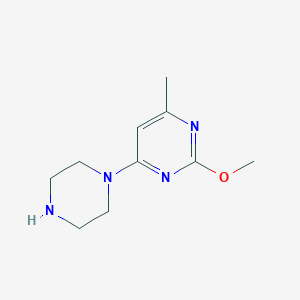
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
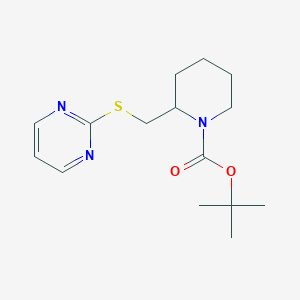
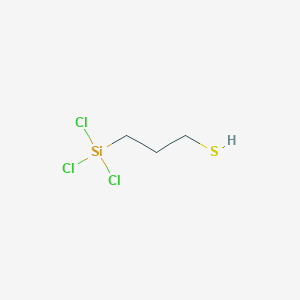

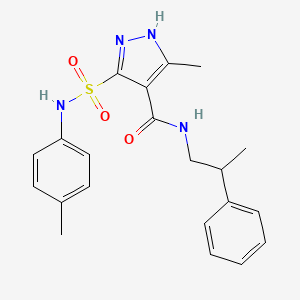
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)

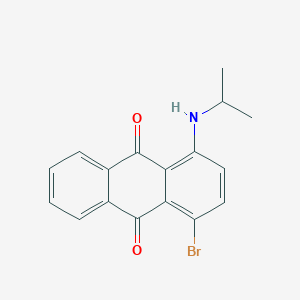
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
